2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate
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Description
“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a tosyl group, which is a sulfonyl group attached to a toluene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of sodium sulfinates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The thiazole ring and the tosyl group contribute to the three-dimensionality of the molecule . The compound also contains an acetate group, which is a carboxylate ester .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. Sodium sulfinates, for example, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . The tosyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction .Scientific Research Applications
Biological Applications Beyond Drug Development
Beyond pharmacological uses, thiazoles find applications in other fields:
For reference:
Benchchem. “2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate.” Link Kashyap, S. J., et al. “Thiazoles: Having Diverse Biological Activities.” Medicinal Chemistry Research, 21(2012), 2123–2132. Link BindingDB. “2-[(5-Chloro-4-tosyl-thiazol-2-yl)amino]ethyl.” Link
properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO6S3/c1-9-3-5-11(6-4-9)25(20,21)13-12(15)23-14(16-13)24(18,19)8-7-22-10(2)17/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGARZNEDMSNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCOC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate |
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